6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide
CAS No.: 900018-73-7
VCID: VC7391123
Molecular Formula: C8H7ClN4O
Molecular Weight: 210.62
* For research use only. Not for human or veterinary use.
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide - 900018-73-7](/images/structure/VC7391123.png)
Description |
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound belonging to the imidazopyridine family. These compounds are characterized by their fused pyridine and imidazole rings, which impart unique chemical and biological properties. The addition of a carbohydrazide group enhances its potential for applications in medicinal chemistry, particularly as a scaffold for drug design due to its ability to interact with biological targets through hydrogen bonding and other molecular interactions. Synthesis PathwayThe synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide typically involves:
This process ensures high regioselectivity for functionalization at the desired position on the imidazopyridine ring. Biological ActivitiesImidazopyridine derivatives, including 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide, have been studied extensively for their pharmacological properties. While specific data for this compound is limited, related structures exhibit:
Applications in Medicinal ChemistryThe chemical versatility of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide makes it a valuable scaffold for drug discovery:
Research Findings and DataWhile specific experimental data on this compound is sparse, studies on similar derivatives provide insights into its potential:
Safety and HandlingAs with many chloro-substituted heterocycles:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 900018-73-7 | ||||||||||||
Product Name | 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide | ||||||||||||
Molecular Formula | C8H7ClN4O | ||||||||||||
Molecular Weight | 210.62 | ||||||||||||
IUPAC Name | 6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide | ||||||||||||
Standard InChI | InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14) | ||||||||||||
Standard InChIKey | LUWCATQDUWETPG-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC2=NC=C(N2C=C1Cl)C(=O)NN | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 16413640 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume